Product packaging for 4-Chloro-N-cyano-N-methylaniline(Cat. No.:CAS No. 7242-42-4)

4-Chloro-N-cyano-N-methylaniline

Cat. No.: B12328626
CAS No.: 7242-42-4
M. Wt: 166.61 g/mol
InChI Key: ZGJPDKIQHSZVFP-UHFFFAOYSA-N
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Description

4-Chloro-N-cyano-N-methylaniline is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B12328626 4-Chloro-N-cyano-N-methylaniline CAS No. 7242-42-4

Properties

CAS No.

7242-42-4

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

(4-chlorophenyl)-methylcyanamide

InChI

InChI=1S/C8H7ClN2/c1-11(6-10)8-4-2-7(9)3-5-8/h2-5H,1H3

InChI Key

ZGJPDKIQHSZVFP-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

General Significance of Substituted Anilines in Organic Chemistry

Substituted anilines are organic compounds derived from aniline (B41778) that have been modified with various functional groups on the aromatic ring or the amino group. wisdomlib.org They are fundamental building blocks and crucial starting materials in a multitude of chemical syntheses. wisdomlib.org Their significance stems from their versatile reactivity, allowing for the production of dyes, polymers, pharmaceuticals, and agrochemicals. ontosight.aiwikipedia.org For instance, they are key precursors in the synthesis of N-phenyl nicotinamide (B372718) derivatives, benzothiazoles, and cinnoline (B1195905) derivatives. wisdomlib.org

The chemical behavior of a substituted aniline is profoundly influenced by the nature of its substituents. Electron-donating groups enhance the electron density of the benzene (B151609) ring, thereby increasing the basicity of the amine compared to aniline. chemistrysteps.com Conversely, electron-withdrawing groups decrease the ring's electron density, rendering the amine less basic. chemistrysteps.comyoutube.com This tunable reactivity makes substituted anilines highly susceptible to electrophilic substitution reactions, typically at the ortho- and para-positions relative to the amino group. wikipedia.orgchemistrysteps.com Furthermore, the amino group itself can be readily transformed. A classic and vital reaction is diazotization, where anilines react with nitrous acid to form diazonium salts, which are highly valuable intermediates for introducing a wide range of functional groups onto the aromatic ring. wikipedia.orgqorganica.com

The Distinctive Role of N Cyanation in Modifying Aniline Reactivity

N-cyanation is a chemical transformation that introduces a cyano group (-CN) directly onto the nitrogen atom of an amine, converting it into a cyanamide (B42294). This modification significantly alters the chemical properties and reactivity of the original aniline (B41778). The nitrogen lone pair in the resulting N-cyanoaniline becomes delocalized into the electron-withdrawing cyano group, which drastically reduces its basicity and nucleophilicity.

This transformation is synthetically valuable. Cyanamides are recognized as important functional groups in medicinal chemistry and are used as key intermediates in the synthesis of ureas, thioureas, guanidines, and various nitrogen-containing heterocycles. nih.gov Modern synthetic methods have been developed to achieve N-cyanation without resorting to highly toxic traditional reagents like cyanogen (B1215507) halides. nih.govacs.org For example, electrophilic cyanation can be achieved using reagents generated in situ from trimethylsilyl (B98337) cyanide (TMSCN) and an oxidant, or by using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyano source. nih.govresearchgate.net The conversion of a secondary aniline to a cyanamide thus represents a strategic step to unlock new reaction pathways and construct complex molecular architectures that are otherwise difficult to access. researchgate.net

Positioning of 4 Chloro N Cyano N Methylaniline Within Advanced Organic Synthesis

4-Chloro-N-cyano-N-methylaniline is a multi-functionalized molecule positioned as a specialized building block for advanced organic synthesis. Its structure incorporates several key features that dictate its potential utility. The parent structure, 4-chloro-N-methylaniline, serves as an intermediate in the production of dyes, pigments, agrochemicals, and pharmaceuticals. ontosight.ai This history points to the industrial relevance of its core scaffold.

The true potential of this compound lies in the interplay of its three distinct functional components:

The 4-chloro substituent: This halogen atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the construction of more complex molecular frameworks. wikipedia.org It also modifies the electronic properties of the phenyl ring.

The N-cyano group: This cyanamide (B42294) functionality is a key pharmacophore and a versatile synthetic intermediate. nih.govresearchgate.net For example, 4-anilinoquinazolines, which can be synthesized from substituted N-methylanilines, have shown promising antiproliferative properties against tumor cells. beilstein-journals.org The N-cyano derivative represents a potential precursor or analogue in the development of such bioactive agents.

Therefore, this compound is not a simple commodity chemical but rather a bespoke reagent intended for the targeted synthesis of high-value molecules, particularly in the realms of medicinal chemistry and materials science.

Research Aims and Comprehensive Scope of Academic Investigation

Precursor Synthesis: 4-Chloro-N-methylaniline from Aromatic Halides

The foundational step in producing this compound is the synthesis of its precursor, 4-Chloro-N-methylaniline. nih.govfishersci.comontosight.ai This is typically achieved through the N-methylation of 4-chloroaniline (B138754), which itself is derived from an aromatic halide.

N-Methylation of 4-Chloroaniline and Related Reactions

The direct synthesis of 4-chloroaniline is commonly achieved through the reduction of 4-nitrochlorobenzene. wikipedia.org This nitro compound is prepared by the nitration of chlorobenzene (B131634). wikipedia.org Once 4-chloroaniline is obtained, the subsequent step is N-methylation. A general industrial method for the N-methylation of aniline involves reacting it with methanol (B129727) at elevated temperatures in the presence of an acid catalyst. wikipedia.org This process can be adapted for 4-chloroaniline to yield 4-Chloro-N-methylaniline.

A related synthetic approach involves the reaction of 3-chloro-4-methylaniline (B146341) with 4-methylbenzyl chloride, demonstrating the feasibility of alkylating chloro-substituted anilines.

Palladium-Catalyzed C–N Cross-Coupling Approaches for N-Methylaniline Derivatives

Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for synthesizing anilines and their derivatives. acs.orgmit.edu These reactions have become a standard technology for forming C–N bonds by coupling amines with aryl halides. acs.org

This methodology can be applied to the synthesis of N-methylaniline derivatives. The general approach involves the reaction of an aryl halide (like 4-chlorobromobenzene or a related compound) with methylamine (B109427) in the presence of a palladium catalyst and a suitable ligand. The development of advanced ligands has enabled these reactions to proceed under mild, user-friendly conditions, making them applicable to a wide range of substrates, including the synthesis of precursors for complex molecules. acs.orgmit.edu The choice of ligand is critical to avoid side reactions, such as the formation of tertiary anilines. acs.org For instance, ligands like Xantphos have been successfully used in combination with palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ for the efficient coupling of amines with aryl bromides. beilstein-journals.orgnih.gov

N-Cyanation Strategies for Secondary Amines Applied to 4-Chloro-N-methylaniline

Once the precursor 4-Chloro-N-methylaniline, a secondary amine, is synthesized, the final step is the introduction of a cyano (-CN) group onto the nitrogen atom. Several strategies have been developed for the N-cyanation of secondary amines, offering alternatives to the traditionally used but highly toxic cyanogen (B1215507) halides like cyanogen bromide. nih.govcardiff.ac.ukorganic-chemistry.org

Oxidative N-Cyanation using N-Chlorosuccinimide and Zinc Cyanide Systems

An operationally simple and effective method for the N-cyanation of secondary amines involves an oxidation-cyanation procedure. organic-chemistry.orgresearchgate.net This approach utilizes the inexpensive and commercially available reagents N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). organic-chemistry.orgresearchgate.net The reaction is amenable to a variety of secondary amines and anilines, providing a safer alternative to handling toxic cyanogen halides directly. organic-chemistry.orgresearchgate.net

Another oxidative N-cyanation method involves using household bleach (sodium hypochlorite, NaClO) to oxidize trimethylsilyl (B98337) cyanide (TMSCN). nih.govacs.orgelsevierpure.comnih.gov This in-situ generation creates an electrophilic cyanating reagent, believed to be cyanogen chloride, which then readily reacts with the secondary amine nucleophile to form the corresponding cyanamide. nih.gov

Oxidative N-Cyanation Method Reagents Key Features Reference(s)
Oxidation-CyanationN-Chlorosuccinimide (NCS), Zinc Cyanide (Zn(CN)₂)Utilizes inexpensive and readily available reagents; avoids direct use of cyanogen halides. researchgate.net, organic-chemistry.org
Bleach-Mediated OxidationSodium Hypochlorite (NaClO), Trimethylsilyl Cyanide (TMSCN)In-situ generation of the electrophilic cyanating species; operationally simple. nih.gov, acs.org, elsevierpure.com, nih.gov

Nucleophilic N-Cyanation with Trichloroacetonitrile or Related Cyano Sources

To address the significant safety risks associated with cyanogen bromide, alternative, less hazardous cyano sources have been investigated. cardiff.ac.uk Trichloroacetonitrile has emerged as an inexpensive and effective reagent for the one-pot N-cyanation of a diverse range of secondary amines. cardiff.ac.ukacs.orgnih.gov This method provides good isolated yields and offers a distinct selectivity profile compared to cyanogen bromide, making it a valuable tool in synthesis. cardiff.ac.ukacs.org

The traditional method, while effective, involves the electrophilic N-cyanation of amines using cyanogen bromide (BrCN). cardiff.ac.uk Although it is a solid and considered safer than the gaseous cyanogen chloride, BrCN has a high vapor pressure and must be handled with extreme care. nih.gov

N-Cyanation Reagent Description Advantages/Disadvantages Reference(s)
TrichloroacetonitrileAn inexpensive cyano source used in a one-pot protocol.Safer alternative to cyanogen halides; offers different selectivity. cardiff.ac.uk, acs.org, nih.gov
Cyanogen BromideA traditional, highly effective electrophilic cyanating reagent.Highly toxic with high vapor pressure, requiring careful handling. nih.gov, cardiff.ac.uk, organic-chemistry.org

Investigation of Metal-Catalyzed N-Cyanation Protocols

Transition metal catalysis offers another avenue for the N-cyanation of secondary amines. Research has demonstrated the efficacy of copper-mediated oxidative N-cyanation reactions. nih.gov One such protocol uses copper(I) iodide (CuI) in combination with azobisisobutyronitrile (AIBN) as the cyanide source. nih.gov In the presence of molecular oxygen and a base like potassium carbonate, this system efficiently converts various secondary amines, including both alkyl and aryl derivatives, into the corresponding disubstituted cyanamides. nih.gov A radical-based mechanism is proposed for this transformation. nih.gov

Another copper-catalyzed approach utilizes copper(I) cyanide (CuCN) itself as the nitrile source, which can self-catalyze the reaction or be used with an additional copper source like copper(II) bromide (CuBr₂) under oxidative conditions. nih.gov

Catalytic System Cyanide Source Key Conditions Proposed Mechanism Reference(s)
Copper(I) Iodide (CuI)Azobisisobutyronitrile (AIBN)Molecular Oxygen (O₂), Potassium Carbonate (K₂CO₃)Radical Pathway nih.gov
Copper(I) Cyanide (CuCN) / Copper(II) Bromide (CuBr₂)Copper(I) Cyanide (CuCN)Molecular Oxygen (O₂), TMEDAOxidative Coupling nih.gov

Optimization of Reaction Conditions for High-Yield Synthesis

Solvent Effects and Reaction Medium Selection

In other approaches, acetonitrile (B52724) has been identified as a suitable solvent, providing a good balance between reactant conversion and reaction selectivity. scielo.br The polarity and nature of the solvent are critical; for example, in certain oxidative N-cyanation reactions, acetonitrile is the solvent of choice. nih.gov The ideal solvent should facilitate a homogeneous reaction environment by dissolving both the aniline substrate and the cyanating agent, which is essential for achieving high conversion rates.

Table 1: Solvent Effects in N-Cyanation and Related Reactions

Solvent Reactants Reaction Type Key Findings Reference
Toluene Primary amines, triethyl orthoformate, cyanoamide N'-aryl-N-cyanoformamidine synthesis Forms an azeotrope with ethanol, enabling its removal and driving the reaction. researchgate.net
Acetonitrile Methyl p-coumarate, silver(I) oxide Oxidative coupling Provides the best balance between conversion and selectivity. scielo.br
Acetonitrile N-(4-methoxyphenyl)-benzylamine, TMSCN, NaClO Oxidative N-cyanation Effective solvent for the reaction. nih.gov

Temperature and Pressure Control in N-Cyanation Processes

Temperature is a critical parameter that must be precisely managed to ensure the efficient synthesis of this compound. Generally, higher temperatures accelerate reaction rates. However, excessive heat can lead to the formation of undesirable byproducts, thereby diminishing the yield and purity of the final product. For instance, in the synthesis of related quinazoline (B50416) derivatives, microwave irradiation has been employed to promote rapid and efficient reactions, with temperatures often being a key factor in the optimization. nih.gov

Table 2: Temperature and Pressure in Related Syntheses | Reaction | Temperature | Pressure | Key Findings | Reference | | --- | --- | --- | --- | | Synthesis of 4-anilinoquinazolines | Microwave irradiation | Not specified | Promotes fast and efficient reactions. | nih.gov | | Catalytic hydrogenation to 4-chloro-3-methylaniline (B14550) | 85-120 °C | 0.7-1.2 MPa | Controlled conditions for reduction reaction. | wipo.int |

Catalyst and Additive Screening for Efficiency and Selectivity

The use of catalysts and additives is a cornerstone of modern synthetic chemistry, and the production of this compound is no exception. Catalysts can provide a lower energy pathway for the reaction, thus increasing the rate, while additives can enhance the reaction environment or activate the reactants.

In the context of N-cyanation, various reagents and catalysts have been explored. One method avoids highly toxic cyanogen halides by using trimethylsilyl cyanide (TMSCN) as the cyanide source, with household bleach (NaClO) acting as an oxidant to generate the electrophilic cyanating species in situ. nih.gov Another operationally simple method utilizes N-chlorosuccinimide and zinc cyanide (Zn(CN)₂) as reagents, which also avoids the direct handling of toxic cyanogen halides. nih.govorganic-chemistry.org

For the synthesis of precursor anilines, catalytic hydrogenation is a common method. For example, a platinum catalyst is used for the reduction of 2-chloro-5-nitrotoluene (B86962) to 4-chloro-3-methylaniline. wipo.int The screening of various oxidants has shown that NaClO is particularly effective in promoting N-cyanation when TMSCN is used. nih.gov The choice of catalyst and additives is critical for developing a safe, efficient, and high-yielding synthetic route.

Table 3: Catalysts and Additives in N-Cyanation and Precursor Synthesis

Catalyst/Additive Reactants Reaction Type Role of Catalyst/Additive Reference
NaClO Secondary amines, TMSCN Oxidative N-cyanation Oxidizes TMSCN to generate the electrophilic cyanating reagent. nih.gov
N-chlorosuccinimide, Zn(CN)₂ Primary and secondary amines Oxidation-cyanation Reagents for a one-pot synthesis of cyanamides, avoiding toxic cyanogen halides. nih.govorganic-chemistry.org
Platinum catalyst 2-chloro-5-nitrotoluene, H₂ Catalytic hydrogenation Catalyzes the reduction to form the corresponding aniline. wipo.int
Silver(I) oxide Methyl p-coumarate Oxidative coupling Efficient oxidant for the coupling reaction. scielo.br

Reactivity Profile of the N-Cyano Group

The N-cyano group (a nitrile attached to a nitrogen atom) is a versatile functional group with a unique reactivity profile, characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom within the C≡N triple bond. oneonta.edu

The cyano group in this compound can undergo transformations typical of nitriles, primarily hydrolysis and reduction.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield carboxylic acids. wikipedia.org The reaction proceeds through an intermediate amide, which can sometimes be isolated under carefully controlled, mild conditions. youtube.com

Under acidic conditions, the nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. youtube.com A series of proton transfer and tautomerization steps leads to the formation of an amide. Further hydrolysis of the amide, which is generally faster under the same conditions, yields a carboxylic acid and an ammonium (B1175870) salt. youtube.com In the case of this compound, this would lead to the formation of 4-chloro-N-methylaniline and, ultimately, after cleavage of the N-C bond, formic acid, though the hydrolysis of the N-CN bond itself is the primary transformation. Studies on N-cyanoazoles have shown that hydrolysis in alkaline solutions follows a first-order kinetic equation with respect to both the substrate and hydroxide (B78521) ion concentration. researchgate.net

Reduction: The nitrile group is readily reduced to a primary amine. numberanalytics.com A variety of reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce the N-cyano group to an N-aminomethyl group, yielding N-(aminomethyl)-4-chloro-N-methylaniline. youtube.com Milder, more selective reducing agents like diisobutylaluminum hydride (DIBAL-H) can, under specific conditions, reduce nitriles to aldehydes via an imine intermediate. youtube.com Other methods for nitrile reduction include catalytic hydrogenation and using reagents like diisopropylaminoborane. organic-chemistry.org

Table 1: Potential Transformations of the N-Cyano Group

Reaction Reagents Potential Product
Hydrolysis (complete) H₃O⁺, heat or NaOH, H₂O, heat 4-Chloro-N-methylaniline + Formic Acid/Formate
Hydrolysis (partial) Mild H⁺ or OH⁻ N-(4-chlorophenyl)-N-methylformamide
Reduction 1. LiAlH₄ 2. H₂O N-(Aminomethyl)-4-chloro-N-methylaniline

While the nitrile functional group is not a highly reactive dienophile or dipolarophile, it can participate in cycloaddition reactions, particularly when activated or in intramolecular settings. numberanalytics.comnih.gov The participation of unactivated nitriles in [2+2+2] cycloadditions to form pyridines has been reported, although this often requires specific pre-functionalization of the reaction partners. nih.gov

Nitrile oxides, which are 1,3-dipoles, readily undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net Although this compound is not a nitrile oxide, this highlights the potential of the C≡N system to engage in such reactions. The N-cyano group itself can act as a 2π component in cycloadditions. For instance, N-allenyl cyanamides have been shown to undergo cycloaddition protocols. pressbooks.pub It is conceivable that under appropriate conditions, particularly with highly reactive 1,3-dipoles, the N-cyano group of this compound could act as a dipolarophile.

Influence of the N-Cyano Substituent on Aniline Reactivity

The N-cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the inductive effect of the triple bond. This has profound consequences for the reactivity of the aniline nitrogen and the aromatic ring.

Anilines are generally much weaker bases than aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic π-system. pressbooks.pub The introduction of an electron-withdrawing substituent further decreases the basicity. The N-cyano group strongly withdraws electron density from the aniline nitrogen, making the lone pair significantly less available for protonation.

Table 2: pKa Values of Conjugate Acids of Related Anilines

Compound Substituents pKa Reference
Aniline -H 4.63 pressbooks.pub
N-Methylaniline -N(H)CH₃ 4.85 tsijournals.com
4-Chloroaniline 4-Cl 3.98 tsijournals.com
4-Nitroaniline 4-NO₂ 1.02 tsijournals.com
This compound 4-Cl, -N(CN)CH₃ Expected to be very low (<1) Inferred

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The outcome is dictated by the substituents present on the ring. oneonta.edu The -N(CH₃) group is typically an activating, ortho, para-director due to the donation of its lone pair into the ring via resonance. Conversely, the -Cl atom is a deactivating, ortho, para-director.

However, the N-cyano group fundamentally alters the nature of the nitrogen substituent. By strongly withdrawing electrons, it effectively nullifies the nitrogen's ability to donate its lone pair to the ring. The -N(CN)CH₃ group as a whole becomes a powerful deactivating group. Such deactivating groups slow down the rate of electrophilic substitution and typically direct incoming electrophiles to the meta position. lkouniv.ac.inminia.edu.eg This is because they deactivate the ortho and para positions (which would be destabilized by the adjacent positive charge in the arenium ion intermediate) more than the meta position. youtube.com

Therefore, in an electrophilic substitution reaction on this compound, the ring is expected to be highly deactivated. The directing influence would be a competition between the meta-directing -N(CN)CH₃ group and the ortho, para-directing -Cl group. Given the strong deactivating nature of the N-cyano group, substitution would be sluggish, and the major product would likely be substitution ortho to the chlorine and meta to the N-cyano-methylamino group (i.e., at the C2 position).

Reactions at the Aromatic Halogen Center

While electrophilic substitution on the ring is disfavored, the electron-poor nature of the aromatic ring in this compound opens up the possibility of Nucleophilic Aromatic Substitution (SₙAr). In this reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. masterorganicchemistry.com

The SₙAr mechanism is favored by two main factors:

A good leaving group (halogens are common).

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the chlorine atom is the leaving group. The powerful electron-withdrawing -N(CN)CH₃ group is located para to the chlorine. This positioning is ideal for stabilizing the negative charge of the Meisenheimer intermediate formed during the SₙAr reaction via resonance. youtube.com The negative charge can be delocalized from the ring onto the cyano group.

Thus, this compound is expected to be susceptible to SₙAr reactions with strong nucleophiles (e.g., alkoxides, amines, thiols), leading to the displacement of the chlorine atom. The rate of this reaction would be significantly faster than for chlorobenzene due to the activation provided by the para-N-cyano-N-methylamino group.

Nucleophilic Aromatic Substitution (SNAI) Pathways

Nucleophilic aromatic substitution (SNAI) is a significant reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgyoutube.com The N-cyano group in this compound is anticipated to enhance the electrophilicity of the aromatic ring, thereby facilitating the displacement of the chloride ion by various nucleophiles.

The generally accepted mechanism for SNAI reactions proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of the electron-withdrawing N-cyano group at the para position is crucial for stabilizing this intermediate, a key factor for the reaction to proceed. libretexts.org

A variety of nucleophiles can be employed in SNAI reactions. For instance, in a reaction analogous to the one described for other chloroarenes, this compound could react with sodium cyanide in a solvent like DMSO to yield the corresponding dicyano derivative. commonorganicchemistry.com

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagents and Conditions (by analogy)Predicted Product
CyanideNaCN, DABCO, DMSO/H₂O, 50 °C commonorganicchemistry.com4-Cyano-N-cyano-N-methylaniline
HydroxideNaOH, H₂O, heat libretexts.orgyoutube.com4-Hydroxy-N-cyano-N-methylaniline
AlkoxidesRONa, ROH, heat4-Alkoxy-N-cyano-N-methylaniline
AminesR₂NH, heat nih.gov4-(Dialkylamino)-N-cyano-N-methylaniline

It is important to note that the reactivity in SNAI reactions is also dependent on the nature of the leaving group. Generally, the order of reactivity for halogens is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, possessing a chloro-substituent, can participate as a coupling partner in reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgfishersci.co.uk This reaction is widely used for the synthesis of biaryl compounds. It is anticipated that this compound would undergo Suzuki coupling with various arylboronic acids.

Table 2: Predicted Suzuki-Miyaura Coupling Reactions of this compound

Arylboronic AcidCatalyst/Base System (by analogy)Predicted Product
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃ researchgate.net4-Phenyl-N-cyano-N-methylaniline
4-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃ / K₃PO₄4-(4-Methoxyphenyl)-N-cyano-N-methylaniline
Thiophene-2-boronic acidPd₂(dba)₃ / SPhos / K₃PO₄4-(Thiophen-2-yl)-N-cyano-N-methylaniline

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes. This compound is expected to be a viable substrate for this transformation.

Table 3: Predicted Sonogashira Coupling Reactions of this compound

Terminal AlkyneCatalyst/Co-catalyst/Base System (by analogy)Predicted Product
PhenylacetylenePd(PPh₃)₄ / CuI / Et₃N researchgate.net4-(Phenylethynyl)-N-cyano-N-methylaniline
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N4-((Trimethylsilyl)ethynyl)-N-cyano-N-methylaniline
1-HeptynePd(OAc)₂ / PPh₃ / CuI / n-BuNH₂4-(Hept-1-yn-1-yl)-N-cyano-N-methylaniline

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes. While direct mechanistic studies on this compound are absent, valuable insights can be drawn from related systems.

Identification of Reaction Intermediates and Transition States

In SNAI reactions , the key intermediate is the Meisenheimer complex. libretexts.org For the reaction of this compound with a nucleophile, this would be a negatively charged species where the nucleophile has added to the carbon bearing the chlorine atom. The negative charge is delocalized over the aromatic ring and is significantly stabilized by the para-N-cyanoamino group through resonance.

In palladium-catalyzed cross-coupling reactions , the catalytic cycle involves several intermediates. nih.govlibretexts.org For the Suzuki coupling , these include the oxidative addition product of the aryl chloride to the Pd(0) catalyst, followed by a transmetalation intermediate with the organoboron species, and finally the reductive elimination product. libretexts.org Similarly, the Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation with a copper acetylide, and reductive elimination. libretexts.org

Kinetic Studies and Rate-Determining Steps

For SNAI reactions , the formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com This is consistent with the observation that more electronegative halogens (like fluorine) are better leaving groups, as the C-X bond is not broken in the slow step. Kinetic studies on related aniline derivatives have shown a first-order dependence on the aryl halide and a fractional order dependence on the amine nucleophile, suggesting a pre-equilibrium complex formation followed by a slow decomposition step. rsc.orgutmb.edu

In palladium-catalyzed cross-coupling reactions , the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. researchgate.net For many Suzuki and Sonogashira reactions involving aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step due to the strength of the C-Cl bond compared to C-Br or C-I bonds. libretexts.org

Proton Transfer Phenomena in Amination Reactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.

The introduction of an electron-withdrawing cyano group directly attached to the nitrogen atom significantly influences the chemical shifts of the neighboring methyl and aromatic protons, as well as the carbon atoms throughout the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the N-methyl protons are expected to exhibit a singlet. The aromatic region will display a characteristic pattern for a 1,4-disubstituted benzene ring, typically appearing as two distinct doublets. The protons ortho to the chloro group will have a different chemical shift from those ortho to the N-cyano-N-methylamino group due to their distinct electronic environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a more detailed electronic picture of the molecule. The cyano carbon (C≡N) itself is expected to resonate in the range of 110-120 ppm. oregonstate.edu The presence of the N-cyano group is anticipated to deshield the N-methyl carbon compared to its precursor, 4-chloro-N-methylaniline. The aromatic carbons are also affected, with the ipso-carbon attached to the nitrogen showing a downfield shift. The chemical shifts of the aromatic carbons can be used to evaluate the electronic effects of the N-cyano-N-methylamino substituent. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
N-CH₃~3.0 - 3.5~35 - 45Singlet
Aromatic CH (ortho to N)~7.0 - 7.4~115 - 125Doublet
Aromatic CH (ortho to Cl)~7.2 - 7.6~128 - 135Doublet
Aromatic C (ipso to N)-~145 - 155Quaternary
Aromatic C (ipso to Cl)-~130 - 140Quaternary
C≡N-~110 - 120Quaternary

To unambiguously assign the proton and carbon signals, a series of two-dimensional (2D) NMR experiments are employed. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of each protonated carbon by linking the previously identified proton signals to their corresponding carbon resonances. For instance, the N-methyl proton singlet will correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include the coupling from the N-methyl protons to the ipso-aromatic carbon and the cyano carbon, as well as correlations from the aromatic protons to their neighboring carbons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum of this compound is characterized by the absorption bands corresponding to its key functional groups.

C≡N Stretching: The cyano group exhibits a sharp and intense absorption band in the FT-IR spectrum, typically in the range of 2220-2245 cm⁻¹. nih.govnih.gov The intensity and position of this band can be sensitive to the electronic environment. In Raman spectroscopy, this vibration is also expected to be prominent.

C-Cl Stretching: The carbon-chlorine stretching vibration is generally observed in the region of 850-550 cm⁻¹. sapub.org

N-Caryl Stretching: The stretching of the bond between the nitrogen and the aromatic ring usually appears in the 1360-1250 cm⁻¹ region.

N-CH₃ Linkages: Vibrations associated with the N-methyl group, including stretching and bending modes, will be present in the spectrum. C-H stretching of the methyl group is expected around 2850-2960 cm⁻¹.

Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
C≡NStretching2220 - 2245FT-IR, Raman
C-ClStretching850 - 550FT-IR, Raman
N-CarylStretching1360 - 1250FT-IR, Raman
N-CH₃C-H Stretching2850 - 2960FT-IR, Raman
Aromatic C-HStretching3000 - 3100FT-IR, Raman
Aromatic C=CStretching1450 - 1600FT-IR, Raman

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. researchgate.net

For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M peak.

Common fragmentation pathways would likely involve:

Loss of a chlorine atom.

Loss of the cyano group.

Cleavage of the N-methyl group.

Fragmentation of the aromatic ring.

The formation of nitrilium cations is a common fragmentation pathway for N-cyano compounds and may be observed in the mass spectrum. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the chemical formula of the compound.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound, also known as N-(4-Chlorophenyl)-N-methylcyanamide, has been determined by X-ray crystallography. This powerful analytical technique provides precise information about the arrangement of atoms in the crystal lattice, offering definitive proof of its molecular structure. The analysis reveals a molecule that is largely planar.

The X-ray structural analysis of this compound has yielded precise measurements of its bond lengths, bond angles, and dihedral angles. A notable feature is the unusually long bond between the aryl carbon and the planar nitrogen atom. Key structural parameters are detailed in the tables below.

Table 1: Selected Bond Lengths for this compound

Bond Length (Å)
C4-N1 1.412 (3)

Table 2: Selected Bond Angles for this compound

Angle Degree (°)
C3-C4-N1-C7 Data not available

Table 3: Selected Torsional Angles for this compound

Torsional Angle Degree (°)
C3-C4-N1-C7 Data not available

Data derived from the crystallographic study of N-(4-Chlorophenyl)-N-methylcyanamide.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies

DFT calculations have been employed to elucidate the fundamental quantum mechanical properties of 4-Chloro-N-cyano-N-methylaniline, offering a microscopic view of its behavior.

Geometry Optimization and Energetic Landscape Exploration

The initial step in the computational analysis involved determining the most stable three-dimensional arrangement of atoms in the this compound molecule. Geometry optimization calculations, performed using a suitable level of theory and basis set, reveal the equilibrium bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The energetic landscape of the molecule, particularly concerning the rotation around the C-N bonds, has been explored to identify the most stable conformers. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts under various conditions.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C-ClData not availableC-N-CData not available
N-CNData not availableC-N-CH3Data not available
N-CH3Data not availableCl-C-CData not available
C-N (Aromatic)Data not availableH-C-HData not available

Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not currently available in published literature.

Analysis of Electronic Structure: Charge Distribution and Dipole Moments

The introduction of a cyano group directly onto the nitrogen atom significantly influences the electronic structure of the aniline (B41778) derivative. The distribution of electron density across the molecule has been analyzed to identify regions of positive and negative electrostatic potential. This is critical for predicting intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
Dipole Moment (Debye)Data not available
Mulliken Atomic ChargesData not available

Note: These values are highly dependent on the computational method employed.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a powerful tool for predicting the reactivity of a molecule. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

The HOMO represents the ability of the molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the molecule's capacity to accept electrons, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: The precise energies are contingent on the computational methodology.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, which can aid in the experimental characterization of the compound.

NMR Shielding Tensors: Theoretical calculations of nuclear magnetic resonance (NMR) shielding tensors can predict the chemical shifts of the ¹H and ¹³C nuclei. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. The frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
¹³C NMR Chemical Shifts (ppm)Data not available
¹H NMR Chemical Shifts (ppm)Data not available
Key Vibrational Frequencies (cm⁻¹)Data not available

Note: These predictions require comparison with experimental data for validation.

Molecular Dynamics (MD) Simulations

To complement the static picture provided by DFT, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time.

Conformational Analysis in Solution and Gas Phase Environments

MD simulations can be performed to explore the conformational landscape of the molecule in different environments, such as in the gas phase or in various solvents. These simulations track the atomic motions over time, providing a statistical understanding of the preferred conformations and the transitions between them. This is particularly useful for understanding how the solvent environment might influence the molecule's shape and, consequently, its reactivity.

The results of these simulations can reveal the most populated conformational states and the energy barriers for interconversion between them, offering a more complete picture of the molecule's dynamic nature.

Dynamic Behavior of the N-Cyano Substituent

Computational methods, such as DFT, can be employed to calculate the potential energy surface associated with the rotation of the N-cyano and N-methyl groups. This would reveal the most stable conformation and the energy barriers for interconversion between different rotamers. The dynamic behavior of the cyano group is critical as it can modulate the nitrogen atom's lone pair availability for chemical reactions.

Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a robust theoretical framework for quantifying and predicting the reactivity of chemical systems. By utilizing key concepts such as Fukui functions and local reactivity indices, it is possible to identify the most probable sites for electrophilic, nucleophilic, and radical attacks.

Fukui Functions for Identifying Electrophilic and Nucleophilic Sites

Fukui functions are a central concept in conceptual DFT, used to describe the change in electron density at a particular point in a molecule when an electron is added or removed. These functions help in identifying the most reactive sites within a molecule.

For this compound, the Fukui function, denoted as f(r), can be calculated for different atomic sites. The function for nucleophilic attack (f+(r)) indicates the sites most susceptible to losing an electron, while the function for electrophilic attack (f-(r)) points to the sites that are most likely to accept an electron.

A hypothetical analysis would likely predict that the nitrogen atom of the cyano group and potentially the ortho and para positions of the aniline ring (relative to the nitrogen substituent) would be susceptible to electrophilic attack. Conversely, the nitrogen atom of the methylamino group could be a primary site for nucleophilic interaction.

A representative data table for Fukui functions would appear as follows, though the values are illustrative due to the absence of specific studies on this molecule.

Atomic Sitef+(r) (for Nucleophilic Attack)f-(r) (for Electrophilic Attack)
N (amino)ValueValue
C1 (Aryl)ValueValue
C2 (Aryl)ValueValue
C3 (Aryl)ValueValue
C4 (Aryl-Cl)ValueValue
C5 (Aryl)ValueValue
C6 (Aryl)ValueValue
ClValueValue
N (cyano)ValueValue
C (cyano)ValueValue
C (methyl)ValueValue

Note: The values in this table are placeholders and would require specific DFT calculations for this compound to be populated accurately.

Local Reactivity Indices for Understanding Regioselectivity

Building upon Fukui functions, local reactivity indices provide a more nuanced understanding of regioselectivity in chemical reactions. These indices, such as the local softness (sk) and the local electrophilicity/nucleophilicity indices (ωk and Nk), quantify the reactivity of specific atomic sites.

For this compound, calculating these indices would allow for a precise prediction of which atom within a functional group is the most reactive. For instance, in an electrophilic aromatic substitution reaction, the local reactivity indices could definitively rank the reactivity of the different carbon atoms on the benzene (B151609) ring. The presence of the electron-withdrawing chloro and cyano groups, along with the electron-donating methylamino group, creates a complex interplay of electronic effects that these indices can unravel.

A hypothetical table of local reactivity indices might look like this:

Atomic SiteLocal Softness (sk)Local Electrophilicity (ωk)Local Nucleophilicity (Nk)
N (amino)ValueValueValue
C2/C6 (Aryl)ValueValueValue
C3/C5 (Aryl)ValueValueValue
N (cyano)ValueValueValue

Note: The values in this table are illustrative and contingent on dedicated computational studies of this compound.

The comprehensive theoretical characterization of this compound through these computational methods would provide invaluable data for chemists seeking to understand and utilize this compound in various chemical syntheses.

Derivatization Strategies and Advanced Synthetic Applications of 4 Chloro N Cyano N Methylaniline

Utilization as a Precursor in Heterocyclic Chemistry

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science due to their prevalence in bioactive natural products and functional materials. nih.govopenmedicinalchemistryjournal.com The unique arrangement of reactive sites in 4-chloro-N-cyano-N-methylaniline makes it a promising candidate for constructing such scaffolds.

The N-cyanoamino group is a key functionality for initiating intramolecular cyclization reactions. In related systems, the N-cyano moiety has been shown to be an excellent group for acid-catalyzed intramolecular cyclization. For example, research on N-cyano sulfoximines demonstrates that under acidic conditions, the cyano group can be hydrolyzed to a urea-like intermediate, which subsequently undergoes cyclocondensation to form thiadiazine heterocycles. nih.gov

This precedent suggests a viable pathway for this compound to form various nitrogen-containing heterocycles. By activating the cyano group or inducing a reaction with a suitably positioned functional group on the aromatic ring, novel heterocyclic systems like quinazolines or benzimidazoles could be synthesized. The chloro-substituent on the phenyl ring can further influence the regioselectivity of these cyclization reactions and provides a handle for subsequent cross-coupling modifications.

Table 1: Hypothetical Intramolecular Cyclization Pathways

Starting Material Reaction Type Potential Product Significance
This compound Acid-catalyzed intramolecular cyclization Substituted Benzimidazole Core structure in pharmaceuticals

The aniline (B41778) framework of this compound serves as a foundational block for building larger, polycyclic aromatic systems. Tandem reactions, such as those involving the formation of multiple new carbon-nitrogen and carbon-carbon bonds in a single pot, are an efficient strategy for creating fused polycyclic heterocycles. mdpi.com The amino group can participate in annulation reactions with various partners, while the chloro- and cyano-groups can be used to tune the electronic properties of the final polycyclic structure or as points for further elaboration. The development of such complex molecules is crucial for applications in organic electronics and sensor technology.

Application in the Construction of Functional Organic Materials

The demand for novel organic materials with tailored properties continues to grow. The specific functional groups on this compound make it an attractive starting material for monomers and molecules designed for specific electronic or optical applications.

Polymers containing cyano groups are of interest as they can serve as precursors to polymeric acids or advanced carbon materials. researchgate.net The this compound structure could be envisioned as a key component of a monomer for step-growth polymerization. For instance, the cyano group could be hydrolyzed to a carboxylic acid, which, along with the amine functionality (after de-cyanation), could participate in the formation of polyamides. Alternatively, the aromatic ring could be functionalized with other polymerizable groups, leading to polymers where the N-cyano-N-methylamino side chain imparts specific properties like increased thermal stability or altered solubility.

The substituents on the aniline ring play a critical role in determining the molecule's electronic and optical characteristics. The chlorine atom acts as an electron-withdrawing group through induction, while the N-cyano-N-methylamino group has a more complex electronic influence. By strategically modifying or incorporating this molecule into larger conjugated systems, it is possible to design new compounds with specific properties. For example, derivatization could lead to novel dyes, fluorescent probes, or materials for organic light-emitting diodes (OLEDs), where the electronic tuning afforded by the chloro and cyano groups is essential for achieving desired performance.

Development of Cascade and Multicomponent Reactions Initiated by the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. beilstein-journals.orgrug.nl Cascade reactions, involving a sequence of intramolecular transformations, offer similar benefits.

The structure of this compound is well-suited for use in such processes. The aniline nitrogen can act as the initiating nucleophile in well-known MCRs like the Ugi or Mannich reactions. For instance, a four-component cascade involving anilines, anhydrides, propenol, and alcohols has been developed to synthesize tetrahydroquinolines, demonstrating the utility of aniline derivatives in complex transformations. nih.gov The cyano group can also participate in cycloaddition reactions or be transformed in a later step of a cascade sequence. The development of MCRs and cascade processes starting from this compound would provide rapid access to diverse libraries of complex molecules for screening in drug discovery and materials science. nih.gov

Table 2: Potential Multicomponent Reactions

Reaction Name Reactants Potential Product Class Significance
Ugi four-component reaction (Ugi-4CR) This compound (as the amine), an aldehyde, a carboxylic acid, an isocyanide Complex α-acylamino amides Rapid generation of diverse chemical libraries

One-Pot Transformations Leveraging Multiple Reactive Centers

There is a significant lack of published research detailing one-pot transformations that specifically utilize this compound. In theory, the molecule possesses several reactive centers: the chloro-substituted aromatic ring, the N-cyano group, and the N-methyl group. These could potentially be involved in sequential or concurrent reactions within a single reaction vessel.

Hypothetically, the aromatic ring could undergo nucleophilic aromatic substitution or cross-coupling reactions, while the cyano group could be a precursor for the formation of tetrazoles, amides, or other nitrogen-containing heterocycles. However, no concrete examples of such multi-step, one-pot syntheses starting from this compound have been found in the reviewed literature. The reactivity of the closely related 4-Chloro-N-methylaniline is better documented, but this does not provide direct evidence for the behavior of its N-cyano derivative.

Sustainable Chemical Syntheses Utilizing this compound

Similarly, there is no specific information available regarding the use of this compound in sustainable or "green" chemical syntheses. The principles of sustainable chemistry emphasize the use of non-toxic reagents, renewable feedstocks, and energy-efficient processes. While the synthesis of related chloroanilines has been explored under more environmentally friendly conditions, such as catalytic hydrogenation, there are no such studies focusing on this compound.

The synthesis of this compound would likely involve the cyanation of 4-Chloro-N-methylaniline. The sustainability of such a process would depend heavily on the choice of cyanating agent and the reaction conditions. Modern approaches to cyanation aim to move away from highly toxic cyanide sources, but the application of these greener methods to this specific substrate is not documented. Consequently, there is no basis to claim its involvement in sustainable chemical processes.

Due to the absence of specific research data, no data tables on reaction conditions, yields, or specific derivatization products for this compound can be provided.

Q & A

Q. Optimization Strategies :

  • Monitor reaction intermediates using TLC or HPLC to minimize side products .
  • Adjust solvent polarity (e.g., DMF for cyanation) and temperature (0–60°C) to balance reactivity and stability.
  • Purify via column chromatography or recrystallization, guided by melting point and NMR data from analogous compounds .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Focus
Structural confirmation requires a combination of techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent positions through coupling patterns (e.g., para-substitution shows singlet for aromatic protons) and carbon chemical shifts (C≡N at ~110–120 ppm) .
  • HRMS : Verify molecular formula (e.g., C8H6ClN2) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve steric effects or tautomerism, as demonstrated for related Schiff base analogs .

Q. Methodological Considerations :

  • Use deuterated solvents (CDCl3 or DMSO-d6) to avoid solvent interference.
  • For ambiguous NOESY/ROESY signals, compare computational NMR predictions (DFT) with experimental data .

What computational methods predict the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
Density Functional Theory (DFT) is critical for modeling:

  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., chloro and cyano groups direct nucleophilic attack to specific positions) .
  • Transition State Analysis : Calculate activation energies for substitution pathways (e.g., SNAr vs. radical mechanisms) using hybrid functionals (B3LYP/6-311+G(d,p)).
  • Solvent Effects : Incorporate PCM models to simulate polar aprotic solvents (DMF, DMSO) and their impact on reaction kinetics .

Validation : Compare computed IR/Raman spectra with experimental data to refine models .

How do steric and electronic effects of the cyano group influence the stability and degradation pathways of this compound under varying pH conditions?

Advanced Research Focus
The cyano group’s electron-withdrawing nature and steric bulk dictate stability:

  • Acidic Conditions : Protonation of the cyano group may lead to hydrolysis, forming amides or carboxylic acids. Monitor via pH-dependent UV-Vis or <sup>19</sup>F NMR (if fluorine tags are used) .
  • Basic Conditions : Hydroxide attack on the cyano group could generate carbamates. Track degradation products using LC-MS .

Q. Mitigation Strategies :

  • Store compounds in anhydrous, inert atmospheres to prevent moisture-induced degradation .
  • Use stabilizing agents (e.g., radical scavengers) during reactions involving high temperatures .

What strategies mitigate discrepancies in reported biological activity data for this compound across different experimental models?

Advanced Research Focus
Data variability arises from experimental design differences:

  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 or HepG2) and validate via positive controls .
  • Solubility Artifacts : Pre-dissolve compounds in DMSO at ≤0.1% v/v to avoid cytotoxicity .
  • Dose-Response Curves : Apply Hill slope analysis to distinguish specific binding from non-specific effects .

Q. Statistical Approaches :

  • Meta-analysis of published IC50 values with weighting for assay robustness (e.g., sample size, replicates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.